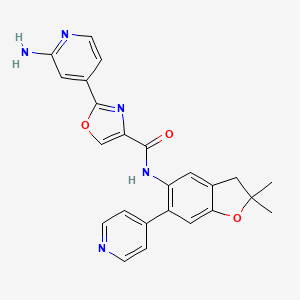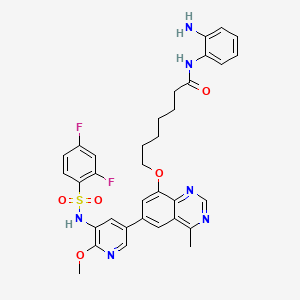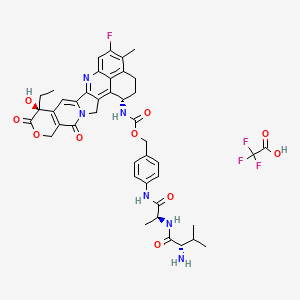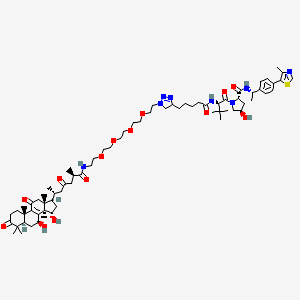![molecular formula C29H26N4O12S2 B12371995 3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents, with reaction conditions carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to optimize the yield and quality of the final product. Safety measures are also implemented to handle the potentially hazardous reagents and conditions involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions. The choice of solvent, temperature, and pressure also plays a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties might be beneficial.
Industry: The compound is used in the development of new materials and products, such as dyes, pigments, and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable tool in various research and industrial applications, offering advantages over other compounds with similar structures.
Propriétés
Formule moléculaire |
C29H26N4O12S2 |
|---|---|
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C29H26N4O12S2/c1-32(14-4-7-23(36)45-33-21(34)12-13-22(33)35)29(37)16-6-3-2-5-15(16)24-17-8-10-19(30)27(46(38,39)40)25(17)44-26-18(24)9-11-20(31)28(26)47(41,42)43/h2-3,5-6,8-11,30H,4,7,12-14,31H2,1H3,(H,38,39,40)(H,41,42,43) |
Clé InChI |
QYLVUXZLEBHDMK-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCC(=O)ON1C(=O)CCC1=O)C(=O)C2=CC=CC=C2C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)




![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)

![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
